REACTION_CXSMILES
|
CS(C)=O.C(Cl)(=O)C(Cl)=O.[Cl:11][C:12]1[CH:19]=[C:18]([N+:20]([O-:22])=[O:21])[CH:17]=[C:16]([Cl:23])[C:13]=1[CH2:14][OH:15].C(N(CC)CC)C>ClCCl.O>[Cl:11][C:12]1[CH:19]=[C:18]([N+:20]([O-:22])=[O:21])[CH:17]=[C:16]([Cl:23])[C:13]=1[CH:14]=[O:15]
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Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
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Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
1.53 g
|
Type
|
reactant
|
Smiles
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ClC1=C(CO)C(=CC(=C1)[N+](=O)[O-])Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
4.6 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The heterogeneous mixture was separated
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Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with dichloromethane (35 cm3)
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Type
|
EXTRACTION
|
Details
|
The combined organic fractions were extracted with hydrochloric acid (2M, 60 cm3)
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Type
|
DRY_WITH_MATERIAL
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Details
|
water (60 cm3), saturated sodium carbonate solution (60 cm 3), and finally water (60 cm3) then dried
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
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Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=O)C(=CC(=C1)[N+](=O)[O-])Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |